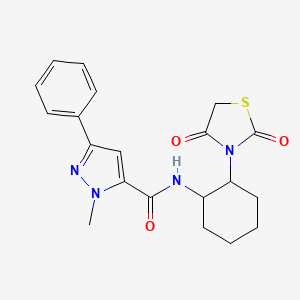

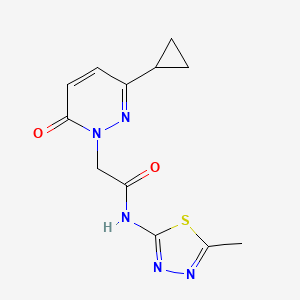

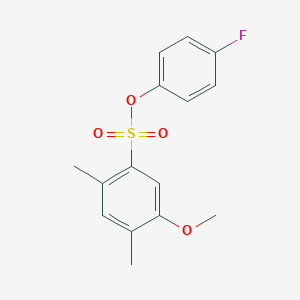

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” is a synthetic molecule with potential applications in various fields of research and industry. It is a derivative of thiazolidine-2,4-dione (TZDs), a scaffold that is not only synthetically important but also possesses a wide range of promising biological activities .

Synthesis Analysis

The synthesis of new derivatives like this compound involves the condensation of thiazolidine-2,4-dione with suitable aldehydes via microwave irradiation technique . The chemical structures of the compound were elucidated by FTIR, 1H NMR, 13C NMR, and elemental analysis data .Molecular Structure Analysis

The molecular structure of this compound was confirmed by various spectral studies including FTIR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis

The reaction between (Z)-5-substituted-2,4-thiazolidinediones and 4-(bromomethyl) benzoic acid, using potassium carbonate as base in refluxing acetone, followed by a workup in acidic medium provided 4-(((Z)-5-substituted-2,4-dioxothiazolidin-3-yl)methyl) benzoic acid derivatives .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

A series of novel compounds, including derivatives related to the structure of interest, have been synthesized and evaluated for their antimicrobial efficacy. These compounds, through their diverse synthetic routes, have shown promising antibacterial and antifungal activities. For instance, synthesized derivatives based on the thiazolidine and pyrazole moieties have been tested against various pathogenic microorganisms, demonstrating significant inhibitory effects (Gouda et al., 2010; Hafez et al., 2015). These findings highlight the potential of such compounds in developing new antimicrobial agents.

Antitumor and Anticancer Potential

Research into benzothiazole derivatives, sharing core structural similarities with the compound , has identified certain derivatives as potent antitumor agents. These studies have laid the groundwork for the design and synthesis of biologically stable derivatives with excellent in vivo inhibitory effects on tumor growth, providing a foundation for future anticancer drug development (Yoshida et al., 2005).

Antifungal and Antidiabetic Applications

The synthesis of novel thiazolidine-2,4-dione derivatives has been explored for their antifungal and antidiabetic potentials. These compounds, by virtue of their structural design, offer promising leads in the treatment of fungal infections and diabetes mellitus, showcasing the versatility of this chemical framework in addressing diverse therapeutic areas (Nomura et al., 1999).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity .

Mode of Action

The compound acts as a partial agonist of PPAR-γ Partial agonists like this compound can avoid the adverse effects associated with PPAR-γ full agonists, such as weight gain and congestive heart disorders, while retaining the antidiabetic efficiency .

Biochemical Pathways

The activation of PPAR-γ by the compound influences several biochemical pathways related to glucose and lipid metabolism . This includes enhancing insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle, and reducing hepatic glucose output .

Pharmacokinetics

They are primarily metabolized in the liver and excreted in the bile .

Result of Action

The activation of PPAR-γ by the compound leads to improved insulin sensitivity and glucose control, making it potentially beneficial for the treatment of type 2 diabetes .

Action Environment

Environmental factors such as diet, physical activity, and stress levels can influence the action, efficacy, and stability of the compound. For instance, a diet high in saturated fats can reduce the effectiveness of PPAR-γ agonists, while regular physical activity can enhance their antidiabetic effects . .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-methyl-5-phenylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-23-17(11-15(22-23)13-7-3-2-4-8-13)19(26)21-14-9-5-6-10-16(14)24-18(25)12-28-20(24)27/h2-4,7-8,11,14,16H,5-6,9-10,12H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNWBTNROPOPHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CCCCC3N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2880208.png)

![2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2880209.png)

![(2-Methylsulfanylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2880210.png)

![2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide](/img/no-structure.png)

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)thio)propan-1-one](/img/structure/B2880225.png)

![N-(1,1-dioxothiolan-3-yl)-2-[ethyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2880227.png)